3-Ethyl-4-methyl-2-pentene

Overview

Description

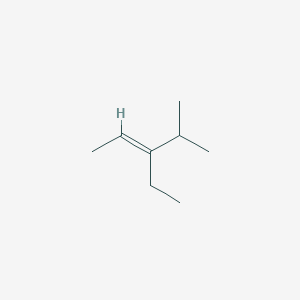

3-Ethyl-4-methyl-2-pentene (CAS: 19780-68-8) is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and an average molecular mass of 112.21 g/mol. Its IUPAC name specifies the (2E)-configuration, indicating a trans geometry around the double bond at position 2 of the pentene backbone . Key physical properties include:

The compound features an ethyl group at carbon 3 and a methyl group at carbon 4, with the double bond between carbons 2 and 3. This structure influences its reactivity, particularly in electrophilic addition reactions and stereochemical behavior .

Preparation Methods

Catalytic Dimerization and Co-dimerization of Butenes

Reaction Mechanism and Feedstock Selection

The dimerization of 1-butene and 2-butenes over acidic ion-exchange resins represents a direct route to 3-ethyl-4-methyl-2-pentene. This method leverages the carbocationic mechanism, where protonation of the butene feedstock generates reactive intermediates that undergo β-scission and recombination . For example, 1-butene isomerizes to 2-butene under acidic conditions, followed by co-dimerization to form the branched C₈ alkene.

Amberlyst™15, a macroreticular sulfonic acid resin, is the preferred catalyst due to its high acid strength (4.7 mmol H⁺/g) and thermal stability up to 383 K . The reaction proceeds in the liquid phase at temperatures between 313–383 K, with initial molar ratios of 1-butene to levulinic acid (LA) optimized at 0.5–3.0 to minimize oligomerization byproducts .

Operational Parameters and Yield Optimization

Key variables influencing yield include:

-

Temperature : Elevated temperatures (373 K) enhance reaction kinetics but risk catalyst deactivation.

-

Pressure : Maintaining 2.5 MPa ensures liquid-phase conditions, critical for preventing vaporization of low-boiling olefins .

-

Resin hydration : A 3–5% water content in Amberlyst™15 balances proton availability and structural integrity .

Under optimal conditions (373 K, 1-butene/LA molar ratio = 0.5), yields of 48.1% for 1-butene and 76.8% for LA are achievable .

Table 1: Performance of Catalytic Dimerization

| Parameter | Optimal Value | Yield (%) | Byproducts |

|---|---|---|---|

| Temperature | 373 K | 48.1 | C₁₂ oligomers |

| Pressure | 2.5 MPa | – | – |

| 1-Butene/LA molar ratio | 0.5 | 76.8 | Di-sec-butyl ethers |

Ethylene Trimerization and Co-dimerization with Higher Olefins

Titanium-Catalyzed Trimerization

The Alphabutol™ process, detailed in U.S. Patent 5,463,157, utilizes titanium-based catalysts (e.g., TiCl₄/AlEt₃) to trimerize ethylene into a C₆ stream rich in 2-ethyl-1-butene . This intermediate is subsequently isomerized to 3-methyl-2-pentene via etherification and thermal decomposition. While the patent focuses on 3-methyl-2-pentene, adjusting the feedstock to include propylene or 1-pentene could yield this compound through analogous mechanisms .

Etherification and Decomposition Steps

The C₆ olefin stream is reacted with methanol over Amberlyst®15 to form 3-methoxy-3-methylpentane, which is distilled and decomposed at 453–473 K over acidic alumina . This step ensures thermodynamic favorability for the target alkene, with >95% selectivity achieved by suppressing competing pathways like cracking or cyclization .

Table 2: Industrial Process Conditions for Etherification

| Step | Catalyst | Temperature | Pressure | Selectivity (%) |

|---|---|---|---|---|

| Etherification | Amberlyst®15 | 325–350 K | 1.7–5.1 bar | 88 |

| Decomposition | Acidic alumina | 453–473 K | 1.0–3.0 bar | 95 |

Acid-Catalyzed Etherification and Thermal Decomposition

Integrated Process Design

This method combines trimerization, etherification, and decomposition into a single workflow to isolate high-purity this compound. For instance, 2-ethyl-1-butene derived from ethylene trimerization is etherified with methanol, yielding 3-methoxy-3-methylpentane. Subsequent decomposition at 453 K over zeolite catalysts (e.g., H-ZSM-5) cleaves the ether bond, producing the target alkene and methanol for recycling .

Impurity Control and Scalability

Critical challenges include:

-

Olefin purity : Even 2% impurities in the C₆ stream generate neoacid byproducts, complicating downstream separation .

-

Catalyst lifetime : Amberlyst®15 requires regeneration every 500–600 hours due to sulfonic group leaching .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Feedstock | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Dimerization | 1-/2-Butene | Amberlyst™15 | 48–77 | 85 | Pilot-scale |

| Trimerization | Ethylene | TiCl₄/AlEt₃ | 65–80 | 92 | Industrial |

| Etherification | 2-Ethyl-1-butene | H-ZSM-5 | 70–88 | 95 | Bench-scale |

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methyl-2-pentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carbonyl compounds.

Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the corresponding alkane.

Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation with bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

Major Products Formed:

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: 3-Ethyl-4-methylpentane.

Substitution: Dibromo derivatives of the original compound

Scientific Research Applications

Chemical Properties and Structure

3-Ethyl-4-methyl-2-pentene has the molecular formula and a molecular weight of approximately 112.21 g/mol. It is characterized by a branched alkene structure, which includes both ethyl and methyl groups attached to a pentene backbone. This unique configuration influences its reactivity and physical properties, making it a valuable compound for research.

Chemistry

This compound serves as a model compound for studying the reactivity of branched alkenes. Its double bond can participate in various chemical reactions, including:

- Electrophilic Addition: The double bond acts as a nucleophile, allowing for reactions with electrophiles such as halogens.

- Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to yield alkanes .

Table 1: Common Reactions of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ | Carbonyl compounds |

| Reduction | H₂ (palladium catalyst) | 3-Ethyl-4-methylpentane |

| Electrophilic Addition | Br₂ | Dibromo derivatives |

Biology

In biological research, this compound is utilized in the synthesis of biologically active molecules. Its derivatives have shown potential as intermediates in pharmaceutical development. For instance, studies have indicated that certain derivatives may exhibit therapeutic properties, making them candidates for drug development .

Industry

The compound is employed in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations allows it to serve as a precursor for advanced materials. Industries leverage its unique branching structure to design materials with specific properties tailored to their applications .

Case Study 1: Synthesis of Pharmaceuticals

Research has demonstrated that derivatives of this compound can be synthesized for use in pharmaceuticals. For example, a study explored the synthesis of an anti-inflammatory agent derived from this compound, showcasing its potential in medicinal chemistry.

Case Study 2: Polymer Production

Another case study focused on the use of this compound in polymer synthesis. The compound was polymerized to create materials with enhanced mechanical properties, highlighting its utility in material science.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen ions. This results in the formation of intermediate carbocations, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

2-Ethyl-3-methyl-1-pentene (CAS: 3404-67-9)

- Molecular Formula : C₈H₁₆ (same as target compound).

- Structure : Double bond at position 1 (terminal), ethyl at C2, methyl at C3.

- Physical Properties :

Key Differences :

- The terminal double bond in 1-pentene derivatives reduces boiling points compared to internal alkenes due to weaker van der Waals interactions.

- Reactivity: Terminal alkenes are generally more reactive in electrophilic additions (e.g., hydrohalogenation) due to reduced steric hindrance .

3-Ethyl-4-methylpent-1-ene (CAS: 61847-80-1)

- Molecular Formula : C₈H₁₆.

- Structure : Double bond at position 1, ethyl at C3, methyl at C4.

- Physical Properties :

Key Differences :

Functional Group Variants

3-Ethyl-2,4-pentanedione (CAS: Not provided)

- Molecular Formula : C₇H₁₂O₂.

- Structure : A diketone with ethyl and methyl substituents.

- Key Properties: Participates in keto-enol tautomerism. Higher boiling point due to hydrogen bonding (vs. nonpolar alkenes). Acidic α-hydrogens enable reactions like alkylation .

Contrast with Target Compound :

- Alkenes (e.g., this compound) lack hydrogen-bonding capacity, leading to lower boiling points.

- Reactivity diverges: alkenes undergo addition reactions, while diketones participate in condensation or enolate chemistry .

Substituted Derivatives

2-Methyl-3-ethyl-4-phenyl-2-pentene (CAS: 7789-66-4)

- Molecular Formula : C₁₄H₂₀.

- Structure : A phenyl-substituted derivative with a branched alkene.

- Key Properties :

Contrast with Target Compound :

- The phenyl group significantly alters electronic properties, making the compound more polarizable and reactive in Diels-Alder reactions.

Data Tables

Table 1: Physical Properties of Selected Alkenes

| Compound Name | CAS Number | Boiling Point (°C) | Density (g/cm³) | Molecular Formula |

|---|---|---|---|---|

| This compound | 19780-68-8 | 114.3 | 0.726 | C₈H₁₆ |

| 2-Ethyl-3-methyl-1-pentene | 3404-67-9 | 111.75 | 0.7250 | C₈H₁₆ |

| 3-Ethyl-4-methylpent-1-ene | 61847-80-1 | 107.55 | 0.7158 | C₈H₁₆ |

| 2-Methyl-3-ethyl-4-phenyl-2-pentene | 7789-66-4 | N/A | N/A | C₁₄H₂₀ |

Table 2: Reactivity Comparison

Biological Activity

3-Ethyl-4-methyl-2-pentene is an alkene with the molecular formula and a structure that allows for various stereoisomers. This compound has garnered interest in biological and environmental studies due to its potential applications and interactions in living systems. This article explores the biological activity of this compound, focusing on its chemical properties, biological interactions, and relevant case studies.

This compound is characterized by a double bond between the second and third carbon atoms, which influences its reactivity and interaction with biological systems. The compound can exist in different stereochemical forms, notably the E and Z isomers, which may exhibit distinct biological activities due to their spatial arrangements.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 112.21 g/mol |

| CAS Registry Number | 42067-48-1 |

| Structure | Structure |

1. Olfactory and Sensory Interactions

Recent studies have highlighted the role of this compound in olfactory signaling. It has been identified as a compound contributing to specific odor profiles in decomposing organic matter. In a study analyzing emissions from human corpses, this compound was detected among various volatile organic compounds (VOCs), suggesting its involvement in olfactory cues related to decay processes .

3. Environmental Impact and Toxicology

The environmental behavior of this compound has been assessed concerning its persistence and degradation in soil and water systems. As a volatile organic compound, it may contribute to air pollution when released into the environment. Toxicological assessments are crucial for understanding its impact on human health and ecosystems, particularly in contaminated sites .

Case Study 1: Emission Patterns During Decomposition

In a controlled study involving human corpses at various decomposition stages, researchers utilized gas chromatography-mass spectrometry (GC-MS) to analyze emitted VOCs. The presence of this compound was noted among other compounds, indicating its role in the complex odor profile associated with decomposition . This finding underscores the compound's relevance in forensic science and ecology.

Case Study 2: Antimicrobial Screening

A study investigating the antimicrobial effects of various alkenes found that compounds with similar structures to this compound demonstrated varying degrees of effectiveness against common pathogens. While direct testing on this specific compound is lacking, the structural similarities suggest potential for further investigation into its antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-Ethyl-4-methyl-2-pentene, and how should data be interpreted?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns, referencing NIST-standardized spectra for validation . IR spectroscopy (5% CS₂ or CCl₄ solutions) identifies functional groups, particularly C=C stretching vibrations (~1640–1680 cm⁻¹) and alkyl substituents . Compare retention indices and spectral matches to databases like NIST Chemistry WebBook to resolve ambiguities in structural assignments .

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Methodological Answer : Apply NMR spectroscopy (¹H and ¹³C) to analyze coupling constants and chemical shifts, focusing on allylic protons and substituent-induced deshielding. For geometric isomerism, cross-reference with X-ray crystallography or computational models (e.g., DFT) to resolve trans/cis configurations . Note that steric hindrance from the ethyl and methyl groups may favor trans-isomer dominance in synthesis .

Q. What are the optimal conditions for synthesizing this compound, and how does catalyst choice influence yield?

- Methodological Answer : Employ acid-catalyzed dehydration of tertiary alcohols (e.g., 3-Ethyl-4-methyl-2-pentanol) at 120–150°C with H₃PO₄ or zeolite catalysts to minimize carbocation rearrangements . Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation. Yields >75% are achievable with zeolites due to their shape-selective pores reducing side reactions .

Advanced Research Questions

Q. How can contradictions in isomer distribution data be resolved when synthesizing this compound?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., Zaitsev vs. Hofmann elimination). Use kinetic vs. thermodynamic control experiments (varying temperature and reaction time) to isolate dominant pathways. For example, higher temperatures favor thermodynamically stable trans-isomers, while kinetic control at lower temperatures may yield cis-isomers . Validate with computational simulations (e.g., Gaussian) to model transition states and energy barriers .

Q. What computational methods predict the reactivity of this compound in electrophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electron density around the double bond to predict regioselectivity (Markovnikov vs. anti-Markovnikov). Compare HOMO-LUMO gaps to assess susceptibility to electrophiles like HBr or Cl₂ . Experimental validation via kinetic isotope effects (KIE) or Hammett plots can confirm computational predictions .

Q. How can researchers design experiments to study the thermodynamic stability of this compound under varying pressures?

- Methodological Answer : Use high-pressure differential scanning calorimetry (HP-DSC) to measure enthalpy changes (ΔH) during decomposition. Cross-reference with gas-phase ion energetics data (e.g., ionization potentials from NIST) to assess stability under extreme conditions . For industrial relevance, simulate pipeline conditions (e.g., 10–50 bar) to evaluate polymerization risks .

Q. What analytical strategies address challenges in quantifying trace impurities in this compound samples?

- Methodological Answer : Implement two-dimensional gas chromatography (GC×GC) with flame ionization detection (FID) to separate co-eluting impurities. For quantification, use internal standards (e.g., deuterated alkenes) and calibrate against NIST-certified reference materials . Statistical tools like principal component analysis (PCA) can identify impurity sources (e.g., catalyst residues or solvent degradation) .

Q. How does steric crowding in this compound influence its catalytic hydrogenation kinetics?

- Methodological Answer : Conduct Langmuir-Hinshelwood kinetic studies using Pd/C or PtO₂ catalysts under controlled H₂ pressure. Monitor reaction rates via in-situ FTIR to observe H₂ adsorption/desorption. Steric hindrance from ethyl/methyl groups reduces catalytic accessibility, requiring higher pressures (3–5 atm) for complete saturation . Compare with less hindered alkenes (e.g., 1-pentene) to isolate steric effects .

Q. Data Presentation Guidelines

- Raw Data : Include GC-MS chromatograms and IR spectra in appendices, with processed data (e.g., retention indices, peak areas) in the main text .

- Statistical Analysis : Apply Student’s t-test or ANOVA to validate reproducibility, reporting uncertainties as ±2σ .

Q. Avoided Sources

Properties

IUPAC Name |

(E)-3-ethyl-4-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5,7H,6H2,1-4H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFDBMUTNIZGD-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C)/C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-68-8 | |

| Record name | 3-Ethyl-4-methyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.